1,5-Dioxaspiro[5.5]undecane, 3-nitro-
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Overview
Description
1,5-Dioxaspiro[55]undecane, 3-nitro- is a spirocyclic compound characterized by a unique structure where two oxygen atoms are incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxaspiro[5.5]undecane, 3-nitro- typically involves the reaction of cyclohexanone with a suitable nitroalkane under acidic conditions to form the spirocyclic structure. The reaction is often catalyzed by acids such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the formation of the spiro compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxaspiro[5.5]undecane, 3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
Oxidation: Products include nitroso derivatives and other oxidized forms.
Reduction: Products include amines and other reduced forms.
Substitution: Products include substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
1,5-Dioxaspiro[5.5]undecane, 3-nitro- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dioxaspiro[5.5]undecane, 3-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl-: Similar spirocyclic structure but with different substituents.
1,7-Dioxaspiro[5.5]undecane: Similar spirocyclic structure but with different ring sizes and substituents.
Uniqueness
1,5-Dioxaspiro[5.5]undecane, 3-nitro- is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
125482-58-8 |
---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-nitro-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C9H15NO4/c11-10(12)8-6-13-9(14-7-8)4-2-1-3-5-9/h8H,1-7H2 |
InChI Key |
CMWZTDZBIWIWDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OCC(CO2)[N+](=O)[O-] |
Origin of Product |
United States |
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